24-亚甲基环木菠萝烷-3β,26-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 24-Methylenecycloartane-3beta,26-diol involves complex chemical processes. A notable method includes the acid-catalyzed isomerization of 24-methylenecycloartanol, which yields various isomers including cyclosadol and isocyclosadol among others, highlighting the phytochemical significance of these isomers (Shimizu et al., 1984). Additionally, a chemical method for the separation of 24-methylenecycloartanol from cycloartenol has been developed, demonstrating practicality for large-scale separation (Lee et al., 1992).

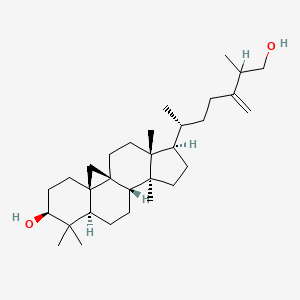

Molecular Structure Analysis

The molecular structure of 24-Methylenecycloartane-3beta,26-diol is complex and contributes to its unique properties. Research on cycloartane-type triterpenes and saponins from various plants has helped elucidate the structural nuances of compounds similar to 24-Methylenecycloartane-3beta,26-diol, showcasing the diversity and complexity of these molecules (Yoshikawa et al., 2000).

Chemical Reactions and Properties

24-Methylenecycloartane-3beta,26-diol undergoes various chemical reactions, including isomerization and oxidation, which have been studied to understand its reactivity and transformation into other compounds. The biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides demonstrates the metabolic pathways that can alter the structure and function of such compounds (Akihisa et al., 2006).

Physical Properties Analysis

The physical properties of 24-Methylenecycloartane-3beta,26-diol, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various environments. Although specific studies on these properties are scarce, general research on cycloartane-type compounds provides insights into the physical characteristics that can be expected for 24-Methylenecycloartane-3beta,26-diol.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, play a crucial role in the applications and handling of 24-Methylenecycloartane-3beta,26-diol. Studies on the microbial transformation of cycloartanol and 24-methylenecycloartanol reveal the chemical versatility and potential of these compounds for further chemical modifications (Wang et al., 1990).

科学研究应用

生物转化:Akihisa 等人(2006 年)的一项研究调查了真菌 Glomerella fusarioides 对环木菠萝烷型三萜(包括 24-亚甲基环木菠萝烷醇)的生物转化。这项研究有助于了解此类化合物的代谢途径和潜在的生物活性衍生物 (Akihisa 等,2006).

细胞毒性:Shen 等人(2008 年)从可卡树脂树脂分泌物中分离出环木菠萝烷型三萜类化合物,并评估了它们对人前列腺肿瘤细胞系的细胞毒性。这些发现表明在癌症治疗中的潜在应用 (Shen 等,2008).

杀虫活性:含有 24-亚甲基环木菠萝烷-3β-26-二醇等化合物的特里奇利亚苍白树的叶和果实提取物对番茄潜叶蛾 Tuta absoluta 表现出杀虫活性。这表明在农业病虫害防治中的潜在应用 (Cunha 等,2008).

化学分析和分离:Silva 等人(2005 年)对巴西特雷西纳的蜂胶的研究,鉴定了环木菠萝烷三萜,包括 24-亚甲基环木菠萝烷-3b,26-二醇。此类研究对于天然产物的化学表征和潜在药用至关重要 (Silva 等,2005).

血管生成抑制:Lee 等人(2012 年)在同柄草中发现了环木菠萝烷型三萜,对 VEGF 诱导的血管生成具有抑制作用,表明在涉及异常血管生成的疾病中具有治疗潜力 (Lee 等,2012).

癌症化学预防:Kikuchi 等人(2007 年)对环木菠萝烷型三萜的研究揭示了它们对爱泼斯坦-巴尔病毒早期抗原激活和一氧化氮供体的抑制作用。这表明在癌症化学预防中的应用 (Kikuchi 等,2007).

作用机制

Target of Action

24-Methylenecycloartane-3beta,26-diol is a natural product

Mode of Action

The mode of action of 24-Methylenecycloartane-3beta,26-diol is currently unknown due to the lack of scientific studies on this specific compound . Understanding the compound’s interaction with its targets and any resulting changes requires further investigation.

属性

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-7-hydroxy-6-methyl-5-methylideneheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3/t21-,22?,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNNLYSDSXGHFE-FOFJNXILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)CO)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)